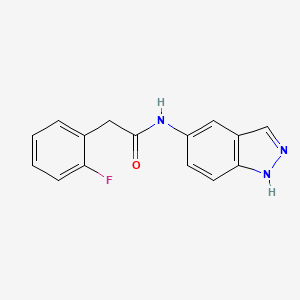

N-丁基-4-氯-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorobenzamide derivatives, including compounds similar to N-butyl-4-chloro-2-fluorobenzamide, often involves multistep reactions characterized by cycloaddition reactions, radical generation, and nucleophilic aromatic substitution. A study by Lu et al. (2022) developed a formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, showcasing the synthetic versatility of fluorobenzamides through a multistep process involving nitrogen-centered radical generation and subsequent reactions to produce fluorescent aminonaphthalic anhydrides (Lu et al., 2022).

Molecular Structure Analysis

The crystal structures of various N-fluorobenzamide derivatives have been extensively studied to understand their molecular geometry and intermolecular interactions. Suchetan et al. (2016) investigated the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, providing insights into the conformational similarities among molecules and the inclination of aromatic rings influenced by substitution patterns (Suchetan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-butyl-4-chloro-2-fluorobenzamide derivatives demonstrate the compound's reactivity and interaction with various reagents. Groendyke et al. (2016) reported on an iron-catalyzed, fluoroamide-directed C-H fluorination, highlighting the chemoselective fluorine transfer reactions mediated by iron, which underscores the potential chemical reactivity of similar fluorobenzamide compounds (Groendyke et al., 2016).

Physical Properties Analysis

Investigating the physical properties of N-butyl-4-chloro-2-fluorobenzamide and related compounds involves examining their crystal structure, melting points, and other thermophysical characteristics. The study by Hehir and Gallagher (2023) on N-(2,3-Difluorophenyl)-2-fluorobenzamide, a compound with similar structural motifs, provides valuable data on crystal structure and interplanar angles, contributing to our understanding of the physical properties of these compounds (Hehir & Gallagher, 2023).

Chemical Properties Analysis

The chemical properties of fluorobenzamide derivatives, including N-butyl-4-chloro-2-fluorobenzamide, are influenced by their molecular structure and substituent effects. Studies on intramolecular hydrogen bonding and the effects of substitution on chemical reactivity and stability are crucial. Galan et al. (2009) explored intramolecular hydrogen bonding in ortho-substituted arylamide oligomers, demonstrating how substituents affect the rigidity and conformational preferences of the molecule, relevant to understanding the chemical properties of N-butyl-4-chloro-2-fluorobenzamide derivatives (Galan et al., 2009).

科学研究应用

光催化反应

N-丁基-4-氯-2-氟苯甲酰胺可参与光催化反应,如苄位、烯丙位和未活化的 C-H 键的氟化。一项研究表明,N-氟-2-甲基苯甲酰胺在温和条件下可进行化学选择性氟转移,有效生成相应的氟化物。此过程展示了广泛的底物范围、官能团耐受性,并且不需要贵金属添加剂,表明类似化合物(如 N-丁基-4-氯-2-氟苯甲酰胺)可能在温和的选择性氟化反应中具有应用 (Groendyke, AbuSalim, & Cook, 2016).

成像肿瘤增殖

与 N-丁基-4-氯-2-氟苯甲酰胺结构相关的化合物(如 N-(4-(6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)丁基)-2-(2-18F-氟乙氧基)-5-甲基苯甲酰胺)已被探索其在成像肿瘤增殖中的潜力。这些化合物用于 PET 成像以评估实体瘤的增殖状态,突出了 N-丁基-4-氯-2-氟苯甲酰胺衍生物在诊断成像和肿瘤学研究中的潜力 (Dehdashti 等人,2013).

新型化合物的合成

N-丁基-4-氯-2-氟苯甲酰胺可能是具有潜在治疗或诊断应用的新型化合物的先驱或中间体。例如,已宣称合成相关化合物的多种晶型用于治疗各种疾病,表明 N-丁基-4-氯-2-氟苯甲酰胺在药物化学中的用途广泛且具有潜力 (Norman, 2008).

环境应用

已研究了类似于 N-丁基-4-氯-2-氟苯甲酰胺的化合物在环境应用中的应用,例如在污染物的光催化降解中。例如,使用 TiO2 和吸附剂载体对结构相关化合物进行光分解的研究表明,矿化率提高,溶液相中间体的浓度降低,表明在环境修复中具有潜在应用 (Torimoto 等人,1996).

属性

IUPAC Name |

N-butyl-4-chloro-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOERILJWUINQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-chloro-2-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)